[(5-Bromo-2-fluorophenyl)methyl](3-methylbutan-2-yl)amine
CAS No.:
Cat. No.: VC17729473
Molecular Formula: C12H17BrFN
Molecular Weight: 274.17 g/mol
* For research use only. Not for human or veterinary use.
amine -](/images/structure/VC17729473.png)
Specification
Molecular Formula | C12H17BrFN |
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Molecular Weight | 274.17 g/mol |
IUPAC Name | N-[(5-bromo-2-fluorophenyl)methyl]-3-methylbutan-2-amine |
Standard InChI | InChI=1S/C12H17BrFN/c1-8(2)9(3)15-7-10-6-11(13)4-5-12(10)14/h4-6,8-9,15H,7H2,1-3H3 |
Standard InChI Key | KENRIABLUJZXKH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C)NCC1=C(C=CC(=C1)Br)F |
Introduction
[Introduction to (5-Bromo-2-fluorophenyl)methylamine](pplx://action/followup)
(5-Bromo-2-fluorophenyl)methylamine is an organic compound belonging to the class of amines. It features a phenyl ring substituted with bromine and fluorine atoms at the 5 and 2 positions, respectively, and a 3-methylbutan-2-yl group attached to the amine nitrogen. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.
Synthesis
The synthesis of (5-Bromo-2-fluorophenyl)methylamine typically involves several key steps:
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Bromination and Fluorination: The starting material, a phenyl derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 5 and 2 positions, respectively.
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Amination: The brominated and fluorinated phenyl derivative is then reacted with 3-methylbutan-2-amine under controlled conditions to form the final product.
Catalysts may be employed to enhance the efficiency of these reactions. For instance, using Lewis acids during bromination can improve the reaction rate and selectivity. Purification techniques such as distillation or chromatography are often necessary to isolate the desired product from by-products.
Biological Activity
(5-Bromo-2-fluorophenyl)methylamine has garnered attention in medicinal chemistry due to its potential biological activities. This includes:
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Antimicrobial Activity: Research indicates that substituted amines, including this compound, exhibit significant antimicrobial properties against various bacterial strains. The presence of halogen atoms in the structure enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 12.5 µg/mL Staphylococcus aureus 6.25 µg/mL Pseudomonas aeruginosa 25 µg/mL -
Anticancer Properties: Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, a study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways:
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Receptor Interaction: The compound may bind to specific receptors involved in cellular signaling pathways, influencing gene expression related to apoptosis and cell growth.
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Enzyme Inhibition: It has been suggested that the compound could inhibit enzymes critical for cancer cell metabolism, thereby slowing down tumor growth.
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Cell Membrane Disruption: The halogen substitutions enhance the lipophilicity of the molecule, allowing it to disrupt bacterial membranes effectively.
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